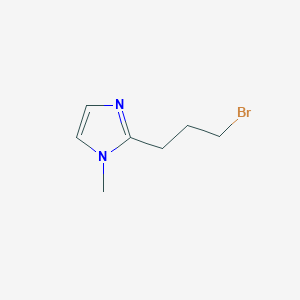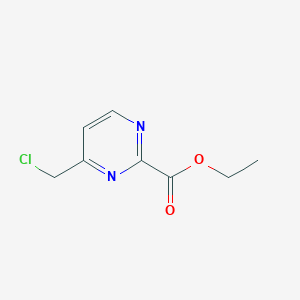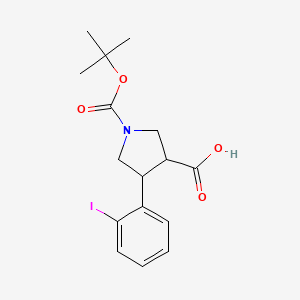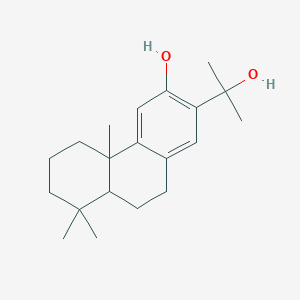
2-Amino-2'-O-(2-propyn-1-yl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2’-O-(2-propyn-1-yl)adenosine is a modified nucleoside derivative of adenosine. This compound is known for its role as an adenosine receptor agonist, which means it can bind to and activate adenosine receptors, influencing various cellular signaling pathways. The molecular formula of 2-Amino-2’-O-(2-propyn-1-yl)adenosine is C13H16N6O4, and it has a molecular weight of 320.30 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2’-O-(2-propyn-1-yl)adenosine typically involves the following steps:
Starting Material: The synthesis begins with adenosine as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Propargyl Group: The protected adenosine is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propargyl group at the 2’-O position.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield 2-Amino-2’-O-(2-propyn-1-yl)adenosine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Advanced purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-Amino-2’-O-(2-propyn-1-yl)adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the propargyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the adenosine moiety.
Reduction: Reduced forms of the compound, potentially altering the propargyl group.
Substitution: Substituted derivatives at the amino or propargyl positions.
科学研究应用
2-Amino-2’-O-(2-propyn-1-yl)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and as a tool to investigate adenosine receptor functions.
Medicine: Potential therapeutic applications due to its ability to modulate adenosine receptors, which are involved in various physiological processes such as inflammation, cardiovascular function, and neurological activity.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 2-Amino-2’-O-(2-propyn-1-yl)adenosine involves its binding to adenosine receptors (A1, A2A, A2B, and A3). Upon binding, it activates these receptors, leading to the modulation of intracellular signaling pathways such as cyclic AMP (cAMP) production, protein kinase activation, and ion channel regulation. These pathways influence various cellular responses, including anti-inflammatory effects, vasodilation, and neuroprotection.
相似化合物的比较
Similar Compounds
2-Amino-2’-deoxyadenosine: Lacks the propargyl group, making it less versatile in chemical modifications.
2’-O-Methyladenosine: Contains a methyl group instead of a propargyl group, affecting its reactivity and binding properties.
N6-Benzyladenosine: Modified at the N6 position, leading to different receptor binding affinities and biological activities.
Uniqueness
2-Amino-2’-O-(2-propyn-1-yl)adenosine is unique due to the presence of the propargyl group at the 2’-O position. This modification enhances its ability to participate in click chemistry reactions, making it a valuable tool for bioconjugation and labeling studies. Additionally, its specific binding to adenosine receptors allows for targeted modulation of cellular pathways, distinguishing it from other adenosine derivatives.
属性
分子式 |
C13H16N6O4 |
|---|---|
分子量 |
320.30 g/mol |
IUPAC 名称 |
5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |
InChI |
InChI=1S/C13H16N6O4/c1-2-3-22-9-8(21)6(4-20)23-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h1,5-6,8-9,12,20-21H,3-4H2,(H4,14,15,17,18) |
InChI 键 |
AGYDCNMIAHDTSH-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12101009.png)
![6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12101010.png)
![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12101019.png)

![1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-methyl-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B12101026.png)
![2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)



![1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl-](/img/structure/B12101063.png)




